Melting Point Elevation: C₆ vs. C₇ Homolog
The even-numbered six-carbon spacer in 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile yields a melting point of 136–137 °C, which is approximately 24–25 °C higher than the 112 °C melting point recorded for the odd-numbered seven-carbon homolog, 4-{[7-(4-cyanophenoxy)heptyl]oxy}benzonitrile (CAS 224054-32-4) [1]. This melting point elevation is consistent with the well-established odd-even effect observed in polymethylene-linked dimers, where even-numbered spacers permit denser crystal packing and consequently higher lattice energies relative to their odd-numbered counterparts [2]. The higher melting point translates into a broader solid-phase handling window at ambient and moderately elevated temperatures, reducing the risk of unintended melting during storage, shipping, or solid-phase reactions.
| Evidence Dimension | Melting point (crystalline-to-liquid transition temperature) |
|---|---|
| Target Compound Data | 136–137 °C (C₆ spacer; even-numbered methylene chain) |
| Comparator Or Baseline | 112 °C (C₇ spacer; odd-numbered methylene chain, CAS 224054-32-4) |
| Quantified Difference | ΔTₘ ≈ +24 to +25 °C for the C₆ compound relative to the C₇ homolog |
| Conditions | Melting point determined by standard capillary method; solvent of crystallization: ethanol |
Why This Matters
A 25 °C higher melting point directly expands the temperature range over which the compound can be handled as a free-flowing solid, an important consideration for automated solid dispensing, long-term storage stability, and solid-phase synthetic protocols.
- [1] MolAid. (2025). 4-{[7-(4-cyanophenoxy)heptyl]oxy}benzonitrile (CAS 224054-32-4). Melting point: 112 °C (Solv: ethanol). View Source
- [2] Paterson, D. A., Walker, R., Storey, J. M. D., & Imrie, C. T. (2023). Molecular structure and the twist-bend nematic phase: the role of spacer length in liquid crystal dimers. Liquid Crystals, 50(4), 725–736. Documents the odd-even effect of spacer parity on phase transition temperatures in dimeric liquid crystals. View Source
